(E)-3-phenyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-phenyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a phenyl group, a trifluoroethoxy group, and an azetidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Azetidinyl Moiety: The azetidinyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoroethoxy Group: This step involves the reaction of the azetidinyl intermediate with a trifluoroethoxy reagent under suitable conditions.
Coupling with the Phenyl Group: The final step involves the coupling of the trifluoroethoxy-azetidinyl intermediate with a phenyl-containing precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-phenyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions. Its interactions with biological targets are studied to understand its mechanism of action and potential efficacy.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (E)-3-phenyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one
- (E)-3-(2-chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (E)-3-phenyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one is unique due to its specific combination of functional groups. The presence of the phenyl group, trifluoroethoxy group, and azetidinyl moiety imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2/c15-14(16,17)10-20-12-8-18(9-12)13(19)7-6-11-4-2-1-3-5-11/h1-7,12H,8-10H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVSTTJBKNPXGW-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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